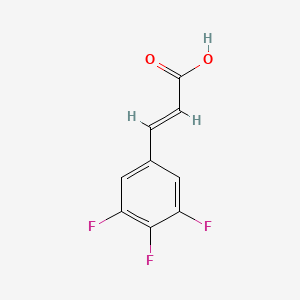

3,4,5-Trifluorocinnamic acid

Description

Overview of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a significant class of organic compounds that have garnered considerable attention in academic and industrial research. chemicalbook.combeilstein-journals.org These naturally occurring substances are found in various plants, fruits, and vegetables and are known for their diverse biological activities. jocpr.commdpi.com Structurally, cinnamic acid, or 3-phenyl-2-propenoic acid, possesses a phenyl ring, a carboxylic acid group, and an alkene double bond, providing multiple sites for chemical modification. nih.govwikipedia.org This versatility allows for the synthesis of a wide array of derivatives with applications spanning the pharmaceutical, cosmetic, and food industries. chemicalbook.comatamanchemicals.com

In the realm of academic research, cinnamic acid derivatives are recognized as crucial intermediates in the biosynthesis of many natural products, including flavonoids, lignans, and stilbenes. wikipedia.org Their inherent biological properties, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, have made them a focal point of medicinal chemistry research. jocpr.comnih.gov The ability to modify the basic cinnamic acid structure has led to the development of novel therapeutic agents with enhanced efficacy. researchgate.net

Significance of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical properties. tandfonline.combohrium.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The strong C-F bond can block sites susceptible to metabolic oxidation, prolonging the drug's half-life. nih.govmdpi.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to improved potency. bohrium.com

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter a molecule's acidity (pKa), lipophilicity, and membrane permeability, which can improve bioavailability. bohrium.comnih.gov

The strategic placement of fluorine can therefore transform a lead compound into a viable drug candidate. acs.org

Structural Features and Electronic Properties of 3,4,5-Trifluorocinnamic Acid

This compound is a derivative of cinnamic acid distinguished by the presence of three fluorine atoms on its phenyl ring. chemdad.com This specific substitution pattern significantly influences its structural and electronic characteristics.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 152152-19-7 |

| Molecular Formula | C9H5F3O2 |

| Molecular Weight | 202.13 g/mol |

| Appearance | White solid |

Data sourced from multiple chemical suppliers. chemdad.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The three highly electronegative fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring. This influences the acidity of the carboxylic acid group and the reactivity of the entire molecule. The trifluorination pattern is a key determinant of its unique biological and chemical properties compared to other fluorinated cinnamic acids.

Current Research Landscape and Emerging Trends for Fluorinated Cinnamic Acids

The current research landscape for fluorinated cinnamic acids, including this compound, is vibrant and expanding. These compounds are being investigated for a variety of applications, particularly in the development of new therapeutic agents.

Emerging research trends include:

Anticancer and Anti-inflammatory Agents: Derivatives of fluorinated cinnamic acids are being explored for their potential to inhibit tumor growth and reduce inflammation.

Cholinesterase Inhibitors: Fluorine-substituted cinnamic acid derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

Materials Science: The incorporation of fluorine can enhance the thermal and chemical stability of polymers, making fluorinated cinnamic acids valuable building blocks for new materials. rsc.org

Agrochemicals: These compounds are also being investigated for use in the development of new pesticides and herbicides.

The synthesis of novel fluorinated cinnamic acid derivatives and the exploration of their structure-activity relationships remain active areas of research, with the goal of developing compounds with optimized properties for specific applications. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trifluorocinnamic Acid and Its Analogues

Established Synthetic Routes for Cinnamic Acid Scaffolds

The construction of the cinnamic acid framework, characterized by a carbon-carbon double bond connecting a phenyl ring to a carboxylic acid, is typically achieved through several key condensation reactions. These methods involve the reaction of an aromatic aldehyde with a suitable active methylene compound.

Perkin Condensation and its Variants

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid and its derivatives. wikipedia.orgiitk.ac.inbyjus.com The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com

The general mechanism involves the formation of an enolate from the acid anhydride, which then attacks the carbonyl carbon of the aromatic aldehyde. A subsequent series of reactions, including dehydration, leads to the formation of the α,β-unsaturated acid. byjus.com For the synthesis of cinnamic acid itself, benzaldehyde is reacted with acetic anhydride in the presence of sodium or potassium acetate. wikipedia.orguns.ac.id While a versatile method, the Perkin reaction often requires high temperatures and can sometimes result in side products. uns.ac.id

| Reactants | Catalyst | Product | Reference |

| Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid | α,β-Unsaturated Aromatic Acid | wikipedia.orgiitk.ac.inbyjus.com |

| Benzaldehyde, Acetic Anhydride | Sodium Acetate | Cinnamic Acid | uns.ac.id |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized and versatile method for the formation of carbon-carbon double bonds, and it is particularly effective for the synthesis of substituted cinnamic acids. rsc.orgbepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base catalyst like pyridine, often with a co-catalyst like piperidine. rsc.orgbepls.comresearchgate.net

The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. When malonic acid is used, the initial product is a dicarboxylic acid which can then undergo decarboxylation upon heating to afford the final cinnamic acid derivative. bepls.comnih.gov The Knoevenagel condensation is often preferred due to its milder reaction conditions and higher yields compared to the Perkin reaction for many substituted cinnamic acids. rsc.orgbepls.com Greener synthesis approaches have also been developed, utilizing alternative solvents and catalysts to minimize environmental impact. bepls.comsemanticscholar.org

For the synthesis of 3,4,5-Trifluorocinnamic acid, the Knoevenagel condensation of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine would be the most direct and established route.

| Aldehyde | Active Methylene Compound | Catalyst(s) | Product | Reference |

| Benzaldehyde | Malonic Acid | Pyridine | Cinnamic Acid | researchgate.net |

| Aromatic Aldehydes | Malonic Acid | Pyridine, Piperidine | Substituted Cinnamic Acids | rsc.orgbepls.comnih.gov |

| Benzaldehyde | Malonic Acid | Tetrabutylammonium bromide, K2CO3 (in water, microwave) | Cinnamic Acid | semanticscholar.org |

Aldol Condensation Strategies

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can also be employed for the synthesis of α,β-unsaturated carbonyl compounds, which can be precursors to cinnamic acids. youtube.com The reaction involves the base- or acid-catalyzed reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol), followed by dehydration to give a conjugated enone. youtube.com

In the context of cinnamic acid synthesis, a crossed or mixed Aldol condensation between a substituted benzaldehyde and an aldehyde or ketone with α-hydrogens, such as acetaldehyde or acetone, can be utilized. For instance, the reaction of benzaldehyde with acetaldehyde in the presence of a base can yield cinnamaldehyde, which can then be oxidized to cinnamic acid. A one-step synthesis of m-trifluoromethyl cinnamaldehyde from m-trifluoromethyl benzaldehyde and acetaldehyde via an aldol condensation has been reported. google.com However, controlling the selectivity in crossed Aldol condensations can be challenging, and this route is generally less direct for the synthesis of cinnamic acids compared to the Knoevenagel condensation. More recently, methods for the direct synthesis of cinnamides via an aldol condensation of an amide have been developed. mdpi.com

| Carbonyl 1 | Carbonyl 2 | Catalyst | Initial Product | Reference |

| Benzaldehyde | Acetaldehyde | Base | Cinnamaldehyde | google.com |

| m-Trifluoromethyl benzaldehyde | Acetaldehyde | DBU, triethylamine, or diisopropylethylamine | m-Trifluoromethyl cinnamaldehyde | google.com |

Fluorine-Specific Synthetic Techniques for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of compounds like this compound. This is typically achieved prior to the construction of the cinnamic acid side chain, by synthesizing the appropriately fluorinated benzaldehyde precursor.

Introduction of Trifluoromethyl Groups

While not directly applicable to the synthesis of this compound, the introduction of trifluoromethyl (CF3) groups is a significant area of fluorine chemistry. This is mentioned here for context within fluorine-specific syntheses. The synthesis of trifluoromethylated cinnamic acids often starts with a trifluoromethyl-substituted benzaldehyde, such as 3-(trifluoromethyl)benzaldehyde. chemicalbook.com This precursor can then be subjected to condensation reactions like the Knoevenagel or Aldol condensation to build the cinnamic acid structure.

Direct Fluorination Methodologies

Direct fluorination of aromatic C-H bonds is a challenging transformation due to the high reactivity of elemental fluorine, which can lead to a lack of selectivity and over-fluorination. mdpi.comgoogle.com However, modern electrophilic fluorinating reagents have been developed to provide milder and more selective methods for the introduction of fluorine atoms onto aromatic rings. wikipedia.orgsigmaaldrich.com

Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for the electrophilic fluorination of electron-rich aromatic compounds. mdpi.comwikipedia.orgrsc.org The synthesis of the key precursor, 3,4,5-trifluorobenzaldehyde, can be envisioned through the fluorination of a suitably substituted benzene (B151609) derivative. For example, the synthesis of 1,2,3-trifluorobenzene, a potential precursor, has been described. google.com The aldehyde functionality can then be introduced through various standard organic transformations. The direct C-H fluorination of benzaldehydes has also been achieved using transient directing groups. nsf.gov

Advanced Catalytic and Mechanistic Synthesis

The synthesis of this compound and its analogues benefits from a variety of advanced methodologies that enhance reaction rates, yields, and selectivity. These modern techniques often provide greener alternatives to classical synthetic routes.

Enzymatic Synthesis in Derivatization

Enzymatic synthesis is a growing field in the production of cinnamic acid derivatives, offering high specificity and mild reaction conditions. Enzymes such as Phenylalanine Ammonia Lyase (PAL) and Tyrosine Ammonia Lyase (TAL) are instrumental in the biosynthesis of cinnamic acid and p-hydroxycinnamic acid, respectively, by converting L-phenylalanine and L-tyrosine. frontiersin.org This biotechnological approach has been developed in genetically engineered microbes, including Escherichia coli and Saccharomyces cerevisiae, to create novel production strains for these platform chemicals. frontiersin.org

For derivatization, lipases are commonly employed. For instance, Novozym 435, a commercially available immobilized lipase, has been used as a catalyst for synthesizing cinnamic acid derivatives. jocpr.com While specific enzymatic synthesis of this compound is not extensively documented, these methods demonstrate the potential for biocatalytic routes to produce fluorinated analogues, which could offer significant advantages in terms of sustainability and selective synthesis. Cinnamic acid and its derivatives can be obtained from natural sources or synthesized chemically and enzymatically. thepharmajournal.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com The synthesis of cinnamic acid derivatives is particularly amenable to this technology.

For example, the Knoevenagel condensation of various aryl aldehydes with malonic acid can be efficiently carried out under microwave irradiation. jocpr.com In a specific instance, trans-cinnamic acid was synthesized by reacting benzaldehyde and malonic acid in the presence of piperidine and triethylamine in toluene. This reaction, when heated to 110 °C for 60 minutes using microwave irradiation, resulted in a 68% yield of the target compound. nih.gov

Solvent-free conditions have also been successfully applied. The reaction between aryl aldehydes and malonic acid using a polyphosphate ester (PPE) as a mediator and catalyst under microwave irradiation produces various cinnamic acid derivatives. jocpr.commdpi.com This method is particularly advantageous for substrates with electron-donating groups, which often yield poor results in traditional Perkin reactions. jocpr.com Similarly, using potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in water has proven effective for the microwave-assisted synthesis of p-coumaric acid, achieving a 72% yield. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Reactants | Catalyst/Mediator | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, Malonic acid | Piperidine, Triethylamine | Toluene, 110 °C, 60 min | 68% | nih.gov |

| 4-Hydroxybenzaldehyde, Malonic acid | Potassium Carbonate, TBAB | Water, Microwave | 72% | mdpi.com |

| Substituted Aryl Aldehydes, Malonic acid | Polyphosphate Ester (PPE) | Solvent-free, Microwave | 80-92% | jocpr.commdpi.com |

Sonochemical Methodologies for Cinnamic Acid Production

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. uns.ac.id The formation of radicals and the initiation of electron transfer processes under ultrasonic irradiation can significantly impact synthetic outcomes. uns.ac.id

The Perkin reaction, a classic method for cinnamic acid synthesis, can be performed using sonochemical methods. In one study, cinnamic acid was synthesized by reacting benzaldehyde with acetic anhydride and sodium acetate as a catalyst in a sonicator for 60 minutes at 70 °C. uns.ac.idscispace.comuns.ac.id While this particular experiment reported a modest yield of 4.98%, sonication has been shown to be an effective method for increasing the yield of other synthesized chemicals, sometimes achieving yields of up to 95% in just a few minutes. scispace.comresearchgate.net

Sonochemistry is also highly effective for the synthesis of cinnamic acid esters. The esterification of cinnamic acid with ethanol, using concentrated sulfuric acid as a catalyst, yielded 96.61% of ethyl cinnamate (B1238496) when assisted by ultrasonic waves. scispace.com This demonstrates that sonochemical methods can be more efficient and faster than classical approaches. scispace.com Furthermore, cinnamaldehyde with trans selectivity has been prepared from arylpropene under ultrasonic conditions. jocpr.comthepharmajournal.com

Table 2: Sonochemical Synthesis of Cinnamic Acid and Derivatives

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Perkin Reaction | Benzaldehyde, Acetic anhydride, Sodium acetate | 70 °C, 60 min, Sonication | 4.98% | uns.ac.idscispace.comuns.ac.id |

| Esterification | Cinnamic acid, Ethanol, Sulfuric acid | 60 °C, 40 min, Sonication | 96.61% | scispace.com |

| Imine Synthesis | Cinnamaldehyde, 4-amino-2-nitrophenol | 30 min, Sonication | 83.71% | researchgate.net |

Metal-Mediated Condensation Reactions (e.g., Zinc Acetate)

Metal-mediated reactions are fundamental to the synthesis of cinnamic acids. The Perkin reaction, for instance, traditionally uses an alkali salt of a carboxylic acid, such as sodium acetate, as a basic catalyst to facilitate the condensation between an aromatic aldehyde and an acid anhydride. thepharmajournal.com

More advanced metal-catalyzed reactions, such as the Heck coupling, offer a versatile route to cinnamic acid derivatives. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. For example, methyl cinnamate can be synthesized from iodobenzene and methyl acrylate using palladium on charcoal (Pd/C) as a catalyst in N-methyl pyrrolidine (NMP) under ultrasonic conditions. jocpr.com Similarly, cinnamic acid esters have been prepared from various aryl halides using palladium(II) chloride (PdCl2) as a catalyst at room temperature in water, demonstrating a commercially useful and environmentally friendly approach. jocpr.com

Boron tribromide, acting as a Lewis acid, can also be used to mediate the direct, one-pot synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. This reaction proceeds at high temperatures (180-190°C) in N-methyl-2-pyrolidinone (NMP) as a solvent, with bases like 4-dimethylaminopyridine (4-DMAP) and pyridine also required for the reaction to proceed. nih.gov

Purification and Isolation Methodologies in Academic Synthesis

Following the synthesis of this compound or its analogues, a systematic purification and isolation procedure is essential to obtain a product of high purity. A multi-step approach combining extraction, crystallization, and chromatography is commonly employed in academic research settings.

The initial step is typically a work-up procedure, often involving liquid-liquid extraction to separate the crude product from the reaction mixture. For instance, after synthesis, the mixture might be dissolved in a suitable solvent and washed with an aqueous solution, such as sodium bicarbonate, to remove unreacted acidic starting materials. nih.gov

Precipitation and crystallization are powerful techniques for primary purification. Adjusting the pH of an aqueous solution containing the cinnamate salt is a common method to induce precipitation. By adding a strong acid like hydrochloric acid (HCl) to lower the pH to 1-2, the carboxylic acid product becomes protonated and precipitates out of the solution. nih.govsciencemadness.org The resulting solid can then be collected by filtration, washed with cold water to remove residual salts, and dried. nih.gov For further purification, recrystallization from a suitable solvent or solvent mixture, such as a water-ethanol mixture, is performed to yield a product with higher purity. sciencemadness.org

For achieving the highest purity or for separating complex mixtures, chromatographic techniques are indispensable.

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and to assess the purity of the product at each stage of purification. sciencemadness.orgatlantis-press.comsapub.org

Column Chromatography: This is a standard method for purifying esters and other less polar derivatives. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system to separate the desired compound from impurities. sapub.org

High-Performance Liquid Chromatography (HPLC): For obtaining compounds of very high purity, reversed-phase HPLC is often the method of choice. researchgate.net It is particularly useful for the final purification of phenolic-rich fractions. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC): MPLC can be used as an intermediary step to fractionate crude extracts before final purification by HPLC. researchgate.net

The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). atlantis-press.comsapub.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the molecular structure of 3,4,5-Trifluorocinnamic acid in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment of each proton and carbon atom can be obtained.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons. The protons on the acrylic acid moiety (H-α and H-β) typically appear as doublets due to coupling to each other. The large coupling constant (J value) of approximately 16 Hz is characteristic of a trans configuration across the double bond. The two protons on the trifluorinated benzene (B151609) ring (H-2 and H-6) are chemically equivalent and are expected to produce a complex multiplet due to coupling with the adjacent fluorine atoms at positions 3 and 5.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. A key feature of the spectrum for this compound is the presence of carbon-fluorine (C-F) coupling. The carbons directly bonded to fluorine (C-3, C-4, C-5) will appear as doublets or triplets with large coupling constants, while carbons further away will show smaller couplings.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12-13 | Broad Singlet | N/A |

| H-β | ~7.7 | Doublet | ~16.0 |

| H-α | ~6.5 | Doublet | ~16.0 |

| H-2, H-6 | ~7.4-7.6 | Multiplet (Triplet of Doublets) | 3JH-F, 4JH-F |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JC-F, Hz) |

|---|---|---|---|

| C=O | ~167 | Singlet | N/A |

| C-β | ~142 | Singlet | N/A |

| C-α | ~122 | Singlet | N/A |

| C-1 | ~130 | Multiplet | Small |

| C-2, C-6 | ~112 | Doublet | Small (~5-10) |

| C-3, C-5 | ~150 | Doublet of Doublets | Large (~250), Small (~15) |

| C-4 | ~140 | Triplet | Large (~250) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-α and H-β would definitively confirm their connectivity across the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to link the signals of H-α, H-β, and the aromatic protons (H-2, H-6) to their corresponding carbon signals (C-α, C-β, and C-2/C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. Key expected correlations include those from the vinylic protons (H-α, H-β) to the carbonyl carbon (C=O) and the aromatic C-1 carbon, confirming the attachment of the acrylic acid side chain to the phenyl ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic molecular vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, the carboxylic acid group typically exists as a hydrogen-bonded dimer in the solid state, leading to a very broad O-H stretching band. The carbonyl (C=O) stretch is a strong, sharp absorption. The spectrum is also characterized by strong absorptions corresponding to C-F stretching vibrations.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic/Vinylic) | 3000-3100 | Medium |

| C=O stretch (Carbonyl) | 1680-1710 | Strong |

| C=C stretch (Alkene) | 1625-1645 | Medium |

| C=C stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-F stretch | 1100-1400 | Strong, Multiple bands |

| C-O stretch / O-H bend | 1210-1320 / 1350-1440 | Medium |

| =C-H bend (trans-alkene) | 960-980 | Strong |

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this compound, the C=C double bond and the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-F bonds would also be Raman active.

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C=C stretch (Alkene) | 1630-1650 | Strong |

| C=C stretch (Aromatic ring breathing) | ~1600 | Strong |

| C-F symmetric stretch | 700-850 | Medium |

| C=O stretch | 1670-1700 | Weak-Medium |

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).

For this compound (C₉H₅F₃O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The nominal molecular weight is 206 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can be used for structural confirmation. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group and water.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₅F₃O₂]⁺ | 206 | Molecular Ion [M]⁺ |

| [C₈H₅F₃]⁺ | 161 | Loss of -COOH group [M-COOH]⁺ |

| [C₉H₄F₃O]⁺ | 187 | Loss of -OH group [M-OH]⁺ |

| [C₇H₂F₃]⁺ | 145 | Trifluorophenylacetylene cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular weight and elemental composition. The technique's high resolving power allows for the differentiation of compounds with the same nominal mass.

For this compound, with the molecular formula C₉H₅F₃O₂, the theoretical monoisotopic mass can be calculated with high precision. This value is a key identifier in HRMS analysis. In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is measured. The experimentally determined mass is then compared to the theoretical value, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation pattern of cinnamic acid derivatives often involves characteristic losses, such as the loss of a carboxyl group (CO₂) and cleavage of the propenoic acid side chain. For instance, the fragmentation of trans-cinnamic acid shows key fragments at m/z 131 (loss of OH) and m/z 103 (loss of COOH). massbank.eu A similar pattern would be expected for its trifluorinated analog.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₃O₂ |

| Theoretical Monoisotopic Mass | 206.0242 g/mol |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

| Common Adducts (Negative Ion Mode) | [M-H]⁻ |

| Expected Key Fragmentations | Loss of CO₂, cleavage of the side chain |

Application in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (as a matrix for analytes)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique widely used for the analysis of large biomolecules like proteins and peptides. youtube.com The technique relies on a matrix, a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating the gentle ionization and vaporization of the analyte.

Cinnamic acid derivatives are a well-established class of MALDI matrices. youtube.com Commonly used examples include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid), and 3,4-dimethoxycinnamic acid (DMCA). thermofisher.comcalpaclab.comnih.gov These compounds are effective because they possess a strong chromophore that absorbs at the wavelength of the laser (typically 337 nm from a nitrogen laser), are soluble in common organic solvents, and promote the formation of high-quality crystals with the analyte. youtube.comharvard.edu

While the use of this compound as a MALDI matrix is not prominently documented in scientific literature, its structural similarity to other effective cinnamic acid-based matrices suggests potential applicability. Its fluorinated phenyl ring and acrylic acid backbone provide the necessary UV-absorbing properties and acidic functionality that are characteristic of successful matrices. The suitability of a compound as a MALDI matrix depends on its ability to efficiently absorb laser energy and transfer protons to the analyte without generating significant interfering ions in the low-mass region. nih.gov

| Matrix Compound | Typical Analytes | Laser Wavelength (nm) |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Lipids, Nucleotides | 337, 355 |

| Sinapinic Acid (SA) | Proteins, Peptides (>10 kDa) | 337, 355 |

| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, Oligonucleotides, Glycans | 337, 355 |

| 3,4-Dimethoxycinnamic acid (DMCA) | Low-molecular-weight metabolites, Lipids | 355 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular architecture.

| Crystallographic Parameter | Description | Example from a Related Compound (3,5-bistrifluoromethylhydrocinnamic acid) mdpi.com |

|---|---|---|

| Crystal System | Describes the symmetry of the unit cell. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 11.2 Å, b = 5.9 Å, c = 16.2 Å, β = 107.8° |

| Key Supramolecular Motif | The dominant intermolecular interaction. | Centrosymmetric O–H∙∙∙O hydrogen-bonded dimer |

Chromatographic Techniques for Separation and Purity (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of this compound. HPLC is widely used for analyzing cinnamic acid derivatives and other fluorinated aromatic compounds. researchgate.netnih.govcabidigitallibrary.org

A typical method for analyzing this compound would involve reversed-phase HPLC. In this mode, a nonpolar stationary phase (most commonly a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Due to the aromatic and acidic nature of the compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, acidified with an agent like acetic acid, formic acid, or trifluoroacetic acid (TFA), is generally effective. d-nb.info Acidification ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Detection is typically performed using a UV detector, as the conjugated system of the phenyl ring and the acrylic acid moiety provides strong UV absorbance. The specific detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity. The method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision for quality control purposes. researchgate.net

| HPLC Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and acidified water (e.g., 0.1% Acetic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at an absorption maximum (e.g., ~270-320 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 3,4,5-Trifluorocinnamic acid is a prime target for chemical modification to influence the molecule's pharmacokinetic and pharmacodynamic properties. Esterification and amidation are classical derivatization techniques employed to alter polarity, solubility, and interaction with biological targets.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modulate the bioactivity of cinnamic acid derivatives. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.com Esterification, for instance, can increase the lipophilicity of the parent compound, which may enhance its ability to cross cellular membranes. The synthesis of various ester derivatives allows for a systematic investigation of how the size and nature of the ester group impact biological activity. For example, studies on related cinnamic acid compounds have shown that different ester groups can significantly alter their antimicrobial and anticancer properties. nih.gov

Amidation introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. researchgate.netmdpi.com The formation of amides from this compound and various amines can generate a library of compounds with diverse physicochemical properties. This approach has been successfully used for other cinnamic acid derivatives to develop compounds with a range of pharmacological activities, including antitumor and anti-inflammatory effects. nih.govresearchgate.net The specific amines used for amidation can be selected to introduce additional pharmacophoric features or to mimic the structures of known bioactive molecules.

Below is a representative table of potential ester and amide derivatives of this compound that could be synthesized to explore bioactivity modulation.

| Derivative Type | R Group | Potential Impact on Bioactivity |

| Ester | Methyl | Increased lipophilicity, potential for enhanced cell permeability |

| Ester | Ethyl | Further increase in lipophilicity compared to methyl ester |

| Ester | Benzyl | Introduction of an aromatic moiety, potential for π-π stacking interactions |

| Amide | -NH₂ (Primary) | Increased polarity, potential for new hydrogen bonding interactions |

| Amide | -NHCH₃ (Secondary) | Moderate polarity, potential for altered receptor binding |

| Amide | -N(CH₃)₂ (Tertiary) | Reduced hydrogen bonding capability, increased steric bulk |

Prodrug design is a sophisticated strategy to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of target specificity. rutgers.eduexo-ricerca.itfiveable.mecore.ac.uk The carboxylic acid functionality of this compound is an ideal handle for the attachment of promoieties to create prodrugs. These promoieties are designed to be cleaved in vivo, releasing the active parent drug at the desired site of action. rutgers.edu

Ester-based prodrugs are common, where the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid. rutgers.edu The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol used to form the ester. rutgers.edu For instance, bulkier esters may be hydrolyzed more slowly, leading to a more sustained release of the active drug. rutgers.edu

Amide-based prodrugs can also be designed, although amides are generally more stable to hydrolysis than esters. core.ac.uk This can be advantageous for achieving longer duration of action. The choice of the amine promoiety can also influence the prodrug's properties, such as its transport across biological membranes via amino acid or peptide transporters. core.ac.uk

Aromatic Ring Substitutions and their Influences on Activity

The trifluorinated phenyl ring of this compound is a key determinant of its electronic and conformational properties. Further substitution on this ring or altering the fluorine substitution pattern can profoundly impact its biological activity.

The position of fluorine atoms on an aromatic ring can have a dramatic effect on the biological activity of a molecule. nih.gov Studies on fluorinated G protein-coupled receptor ligands have shown that even a small change in the position of a fluorine atom can lead to significant differences in potency, a phenomenon known as an "activity cliff". nih.gov This is often due to altered interactions with the target protein, such as changes in hydrogen bonding or electrostatic interactions. nih.gov For instance, a fluorine atom at one position might engage in a favorable interaction with a specific amino acid residue in a binding pocket, while its isomer does not. The analysis of different positional isomers of trifluorocinnamic acid would be crucial to understanding the optimal substitution pattern for a given biological target.

The presence of multiple halogen atoms, such as the three fluorine atoms in this compound, significantly influences the molecule's properties. Fluorine is highly electronegative and can alter the electron distribution of the aromatic ring, influencing its pKa and ability to participate in π-π stacking interactions. nih.gov Multiple halogen substitutions can also create specific halogen bonds with biological macromolecules, which are non-covalent interactions that can contribute to binding affinity and selectivity. The trifluorinated substitution pattern can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

The table below summarizes the influence of electron-withdrawing groups on the properties of cinnamic acid derivatives.

| Property | Influence of Electron-Withdrawing Groups | Reference |

| Acidity of Carboxylic Acid | Increases | nih.gov |

| Reactivity of Double Bond | Can be altered for Michael addition reactions | General chemical principles |

| Biological Activity | Often enhanced (e.g., antifungal, anti-TB) | nih.govmdpi.com |

| Molecular Interactions | Can lead to stronger hydrogen bonds and halogen bonds | nih.govscielo.br |

Olefinic Double Bond Modifications and Stereochemical Considerations

The acrylic acid side chain, featuring a rigid carbon-carbon double bond, is a key structural element of this compound. Modifications to this bond, including isomerization and saturation, have profound effects on the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

Cis-Trans Isomerization Effects on Molecular Recognition

The double bond in the cinnamic acid backbone allows for the existence of two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The trans isomer is generally more common and thermodynamically stable. biorxiv.org However, the stereochemical orientation of the carboxylic acid group relative to the phenyl ring is a critical determinant of molecular recognition and biological activity.

The switch from a trans to a cis configuration dramatically alters the molecule's geometry, which can lead to differential binding affinities for enzymes or receptors. For instance, studies on derivatives of the related 3,4,5-trimethoxycinnamic acid (TMCA) have shown that stereochemistry is crucial for activity. In one study, a mixture of trans/cis isomers of a TMCA ester derivative displayed the most potent activity as a multidrug resistance (MDR) modulator, suggesting that a specific three-dimensional arrangement, or perhaps the presence of both isomers, is optimal for interacting with the P-glycoprotein transporter. nih.gov

Further evidence highlights the importance of this isomerization. The transformation of trans-cinnamic acid to its cis form has been shown to significantly enhance its bactericidal activity against multiple-drug resistant Mycobacterium tuberculosis. dntb.gov.ua In a different context, synthetic Z-isomers (cis) of cinnamic acids demonstrated superior performance as matrices for the analysis of carbohydrates in mass spectrometry compared to their E-isomer (trans) counterparts, a difference attributed to more favorable analyte-matrix interactions governed by the distinct stereochemistry. nih.gov For stilbene (B7821643) compounds, which share the structural feature of a carbon-carbon double bond connecting aromatic rings, cis-isomers have sometimes exhibited higher growth-inhibiting potency against cancer cell lines than the corresponding trans-isomers, reinforcing the significance of the double-bond's orientation. mdpi.com These findings collectively underscore that the cis-trans isomerization of the olefinic bond is a key consideration in the molecular recognition of cinnamic acid derivatives.

Hydrogenation Effects on Biological Activities

Hydrogenation of the olefinic double bond converts this compound into 3,4,5-Trifluorophenylpropanoic acid. This modification removes the rigid, planar constraint of the double bond, introducing conformational flexibility to the three-carbon side chain. This structural change significantly impacts the molecule's biological profile.

Catalytic hydrogenation can be tailored to selectively reduce the C=C double bond while leaving the carboxylic acid and the aromatic ring intact. researchgate.netchemmethod.com The removal of this bond can diminish or alter the compound's activity. Structure-activity relationship studies on related TMCA derivatives revealed that the presence of the C=C double bond was important for their P-gp-modulating activity when compared to analogous benzoic acid esters, which lack the entire propenoic acid side chain. nih.gov This suggests that the double bond is not merely a spacer but an active participant in the molecular interaction, likely by ensuring a specific, rigid conformation required for binding to the biological target. Saturating the bond to create the more flexible phenylpropanoic acid derivative would disrupt this required conformation, likely leading to a reduction in biological efficacy. Therefore, the hydrogenation of the olefinic bond is a critical modification that can be used to probe the importance of side-chain rigidity for a specific biological activity.

Ligand Design Principles and Pharmacophore Development

Designing new ligands based on the this compound scaffold involves identifying its key chemical features, or pharmacophore, that are essential for molecular recognition by a biological target. A pharmacophore model for this compound would consist of several key features derived from its structure.

The essential pharmacophoric features of this compound can be defined as:

A Hydrogen Bond Acceptor/Donor Group: The carboxylic acid moiety is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). At physiological pH, it will be deprotonated, acting as a negative ionizable feature that can form strong ionic interactions.

A Hydrophobic/Aromatic Region: The 3,4,5-trifluorophenyl ring provides a distinct hydrophobic and aromatic region that can engage in van der Waals, pi-pi stacking, or hydrophobic interactions with a target protein. The electron-withdrawing fluorine atoms significantly modulate the electronic properties of the ring.

A Rigid Linker: The olefinic double bond acts as a rigid linker, fixing the distance and spatial relationship between the aromatic ring and the carboxylic acid group.

Pharmacophore models are developed using computational tools to create a 3D representation of these essential features. nih.gov This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. dntb.gov.ua This approach allows for the rational design and discovery of novel ligands beyond simple derivatization of the original scaffold.

| Pharmacophoric Feature | Structural Component | Potential Interaction Type |

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O) | Hydrogen Bonding |

| Negative Ionizable Area | Carboxylate (-COO⁻) | Ionic Interaction, H-Bonding |

| Aromatic/Hydrophobic Site | 3,4,5-Trifluorophenyl Ring | Pi-Pi Stacking, Hydrophobic |

| Rigid Linker | Olefinic Double Bond | Defines Spatial Geometry |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is invaluable for predicting the activity of novel derivatives of this compound and for guiding the synthesis of more potent analogues. mdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Using statistical methods, such as Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Utilization of Molecular Descriptors and Statistical Validations

The selection of appropriate molecular descriptors is crucial for building a robust QSAR model. For derivatives of this compound, these descriptors would be chosen to capture the structural variations within the series of analogues. They are typically categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken charges on specific atoms. nih.govasianpubs.org These are particularly important for capturing the effect of the strongly electron-withdrawing fluorine atoms.

Spatial/Geometrical Descriptors: These relate to the 3D shape of the molecule, such as the principal moment of inertia, molecular volume, and surface area. mdpi.comasianpubs.org

Thermodynamic Descriptors: These quantify the molecule's energetic properties, such as heat of formation and van der Waals energy. asianpubs.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Once a model is developed, it must undergo rigorous statistical validation to ensure its robustness and predictive power. nih.gov Validation is performed using both internal and external methods. Internal validation (e.g., cross-validation) assesses the model's stability, while external validation tests its ability to predict the activity of compounds not used in the model's development. mdpi.com

Table of Common QSAR Validation Metrics

| Metric | Description | Typical Acceptance Criteria |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model via techniques like Leave-One-Out (LOO). | > 0.5 |

| Q²ext or R²pred (External R²) | Measures the predictive ability of the model on an external test set of compounds. | > 0.5 |

A statistically validated QSAR model provides valuable insights into the structural requirements for biological activity, enabling the rational design of new this compound derivatives with enhanced therapeutic potential.

Biomedical and Pharmacological Research Applications in Vitro and Preclinical

Enzyme Inhibition Studies of 3,4,5-Trifluorocinnamic Acid Derivatives

The structural scaffold of this compound has been explored for its potential to inhibit a range of enzymes implicated in various diseases. The electron-withdrawing nature of the fluorine atoms can significantly alter the binding affinity and inhibitory mechanism of these compounds compared to other substituted cinnamic acids.

Derivatives of cinnamic acid have been investigated as inhibitors of cholinesterases, which are key enzymes in the regulation of cholinergic transmission. mdpi.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com Research on related compounds, such as 3,4,5-trimethoxycinnamates, has shown that these molecules can effectively inhibit both AChE and BChE. mdpi.comresearchgate.net For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has demonstrated notable inhibitory activity against both enzymes, with a mixed type of inhibition mechanism. mdpi.com

The inhibitory potential of these derivatives is influenced by the nature and position of substituents on the phenyl ring. mdpi.com While direct studies on this compound derivatives are emerging, the established activity of other trisubstituted cinnamic acid derivatives suggests that the trifluoro- substitution could lead to potent and selective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Representative 3,4,5-Trimethoxycinnamic Acid Esters

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) for BChE |

|---|---|---|---|

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | - | - | 1.71 |

Data sourced from Kos et al. (2021) mdpi.com

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.commdpi.com Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout. mdpi.comnih.gov Consequently, XO is a significant target for the development of treatments for this condition. nih.gov

While specific studies on the XO inhibitory activity of this compound are not extensively documented, the broader class of cinnamic acid derivatives and other phenolic compounds have been explored as XO inhibitors. mdpi.com The mechanism of these inhibitors often involves competitive or mixed-type inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from binding. mdpi.com The search for novel, non-purine-like inhibitors of XO is an active area of research, aiming to find alternatives to existing drugs that can have serious side effects. mdpi.com

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. escholarship.org Inhibition of sEH increases the levels of EETs, making sEH a promising therapeutic target for managing inflammation, pain, and cardiovascular diseases. escholarship.org

Research has demonstrated that derivatives of 3,4,5-trimethoxycinnamic acid, isolated from natural sources, exhibit inhibitory activity against sEH. nih.gov For example, certain esters of this acid have shown potent inhibition of the enzyme, with IC50 values in the low micromolar range. nih.gov This suggests that the 3,4,5-trisubstituted cinnamate (B1238496) scaffold is a viable starting point for the design of novel sEH inhibitors. The introduction of fluorine atoms in the this compound structure could enhance metabolic stability and potency, making its derivatives attractive candidates for further investigation as sEH inhibitors. documentsdelivered.com

Table 2: Soluble Epoxide Hydrolase Inhibitory Activity of Representative 3,4,5-Trimethoxycinnamic Acid Esters

| Compound | sEH IC50 (µM) |

|---|---|

| Ester N5 (from P. tenuifolia) | 6.4 |

Data sourced from Li et al. (2020) nih.gov

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. nih.gov Unregulated HNE activity can lead to tissue damage and is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. nih.govrsc.org Consequently, HNE is a significant target for anti-inflammatory drug development. rsc.org

Cinnamic acid derivatives have been explored as HNE inhibitors. For instance, bornyl (3,4,5-trihydroxy)-cinnamate was designed and synthesized as an HNE inhibitor, demonstrating improved binding affinity and a low IC50 value. nih.gov This highlights the potential of the 3,4,5-trisubstituted cinnamate core in targeting HNE. The development of selective HNE inhibitors is an active area of research, with a focus on identifying new chemical entities that can effectively and safely modulate its activity. chemrxiv.org

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. thieme-connect.de The 5-lipoxygenase (5-LO) pathway is particularly important in the context of inflammation and is a validated target for anti-inflammatory therapies. researchgate.net Inhibition of 5-LO can block the production of leukotrienes, thereby reducing inflammation. thieme-connect.de

While direct studies on this compound are limited, various cinnamic acid derivatives have been investigated for their ability to inhibit LOX enzymes. researchgate.net These compounds can act through different mechanisms, including redox-active inhibition and iron-ligation. thieme-connect.de The search for new and effective LOX inhibitors is ongoing, with a focus on developing compounds with improved selectivity and fewer side effects. researchgate.netnih.gov

Antioxidant Research:There is a lack of data from specific radical scavenging assays (like DPPH or HO) or studies on its metal chelating properties, particularly concerning Iron(II).

Consequently, it is not possible to generate a scientifically accurate and non-speculative article on This compound that adheres to the provided outline. The necessary empirical data from dedicated in vitro and preclinical studies on this specific fluorinated compound are not available in the current body of scientific literature.

Inhibition of Lipid Peroxidation

There is currently no publicly available scientific literature that investigates the inhibitory effects of this compound on lipid peroxidation. While other cinnamic acid derivatives have been studied for their antioxidant properties, the specific impact of the trifluoro-substitution on this activity has not been documented in peer-reviewed research.

Anti-inflammatory Pathway Investigations

Similarly, investigations into the anti-inflammatory pathways associated with this compound are not present in the current body of scientific literature. Although studies on other cinnamic acid derivatives have explored their anti-inflammatory potential, there are no specific findings detailing the mechanisms of action for the trifluorinated form.

Modulation of Physiological Processes (In Vitro and Non-Human In Vivo Models)

Glucose Uptake and Insulin (B600854) Sensitivity Studies

A thorough search of scientific databases reveals no studies dedicated to the effects of this compound on glucose uptake or insulin sensitivity. The role of this specific compound in glucose metabolism has not been explored in either in vitro or non-human in vivo models.

Lipid Metabolism Regulation

Research on the regulatory effects of this compound on lipid metabolism is also absent from the available scientific literature. Consequently, there is no data to report on its potential influence on lipid profiles or related metabolic pathways.

Multi-Drug Resistance (MDR) Reversal and Modulation

There is no documented evidence to suggest that this compound has been investigated for its potential to reverse or modulate multi-drug resistance in cancer or other contexts. While the reversal of MDR is a significant area of pharmacological research, and various natural and synthetic compounds are being explored, this compound has not been a subject of these investigations according to publicly accessible data.

Agrochemical and Plant Biology Research Applications

Herbicidal Activity and Weed Management Research

No studies were identified that specifically investigate the herbicidal properties of 3,4,5-Trifluorocinnamic acid. Research on related compounds, such as trans-cinnamic acid and hydrocinnamic acid, has explored their potential for weed control, but these findings cannot be extrapolated to the trifluorinated derivative without direct experimental evidence.

Allelopathic Effects on Plant-Plant Interactions

There is no available research documenting the allelopathic effects of this compound. Allelopathy involves the production of biochemicals by one plant that can influence the growth and development of others. While other cinnamic acid derivatives have been studied for these properties, the specific role of this compound in plant-plant interactions has not been reported.

Growth Inhibition of Parasitic Weeds (e.g., Cuscuta campestris)

Scientific literature detailing the effects of this compound on parasitic weeds, including the well-studied species Cuscuta campestris (field dodder), is not available. Studies have demonstrated the inhibitory effects of other substituted cinnamic and hydrocinnamic acids on the growth of Cuscuta campestris, but this compound was not among the compounds tested in the reviewed literature. nih.govcsic.esnih.govresearchgate.net

Plant Growth Regulation Studies

No public research is available on the evaluation of this compound as a plant growth regulator.

Evaluation of Auxin-like and Gibberellin Inhibitor Activities

There are no studies available that assess the potential auxin-like or gibberellin-inhibiting activities of this compound. The evaluation of such hormonal activities is critical for understanding a compound's potential as a plant growth regulator, but this specific molecule does not appear to have been investigated in this context.

Effects on Cell Elongation and Stem Development

Information regarding the specific effects of this compound on plant cellular processes like cell elongation and broader developmental aspects such as stem growth is absent from the scientific literature.

Research on Crop Yield and Quality Enhancement

No research has been published that investigates the potential application of this compound for the enhancement of crop yield or quality. Such studies would be contingent on foundational research into its effects on plant growth and development, which is currently unavailable.

Plant Disease Resistance Enhancement

Research into cinnamic acid and its derivatives has identified them as a promising class of compounds for developing agrochemicals that protect plants from viral and bacterial diseases. nih.gov The primary mechanism is not necessarily direct antimicrobial action but rather the enhancement of the plant's own defense systems. nih.govresearchgate.net This induced resistance, often called systemic acquired resistance (SAR), is a state of heightened defense preparedness that is activated throughout the plant following an initial localized exposure to a pathogen or a chemical elicitor. nih.govresearchgate.netufl.edu SAR provides long-lasting, broad-spectrum protection against a variety of microorganisms, including viruses, bacteria, and fungi. nih.govufl.edu

While direct studies on this compound are not extensively detailed in available literature, the principles derived from research on analogous compounds are applicable. The core structure of cinnamic acid is a key component of the phenylpropanoid pathway in plants, which produces a wide array of secondary metabolites essential for defense. frontiersin.org Chemical elicitors, including derivatives of cinnamic acid, can trigger this pathway, leading to the accumulation of pathogenesis-related proteins and other defense compounds that strengthen the plant's resistance. researchgate.netufl.edu

Studies on various cinnamic acid derivatives have demonstrated their ability to:

Induce Defense Gene Upregulation: Mechanistic studies suggest that certain derivatives can upregulate defense-related genes in the host plant. nih.gov

Increase Defense Enzyme Activity: The activity of defense-related enzymes is often increased, priming the plant to respond more quickly and effectively to subsequent pathogen attacks. nih.gov

Inhibit Pathogen Growth: Some hydroxycinnamic acid amides and related compounds have shown direct antimicrobial activity by inhibiting the growth and spore germination of pathogenic fungi or by damaging the cell membranes of pathogenic bacteria. frontiersin.org

The substitution of fluorine atoms on the aromatic ring of the cinnamic acid structure, as seen in this compound, is a key area of interest for structure-activity relationship (SAR) studies. Halogenation can significantly alter a molecule's lipophilicity, stability, and ability to interact with biological targets, potentially enhancing its efficacy as a plant defense elicitor. Research on other fluoro-substituted organic compounds has shown that such modifications can profoundly impact biological activity. nih.gov Therefore, this compound is considered a candidate for investigation as a novel agent for inducing disease resistance in crops.

Table 1: Examples of Antimicrobial and Defense-Inducing Activity of Cinnamic Acid Derivatives

| Compound Class | Pathogen/Disease | Observed Effect | Reference |

|---|---|---|---|

| Cinnamic Acid Derivatives | Tobacco Mosaic Virus (TMV) | Potent antiviral activity; notable protective effect. | nih.govresearchgate.net |

| Cinnamic Acid Derivatives | Xanthomonas axonopodis pv. citri (Xac) | High protective efficiency against bacterial infection in plants. | nih.gov |

| Hydroxycinnamic Acid Amides | Fungal and Bacterial Pathogens | Direct antimicrobial activity; strengthening of plant cell walls. | frontiersin.org |

| trans-Cinnamic Acid | Fusarium species | Inhibition of mycotoxin production. | mdpi.com |

Academic Modeling of Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicology of any agrochemical are critical considerations for its development and registration. For this compound, academic modeling serves as a predictive tool to assess its behavior and potential impact upon release into the environment. Such models are essential for understanding persistence, mobility, bioaccumulation, and toxicity. nih.govresearchgate.net

The presence of a trifluorinated benzene (B151609) ring is a defining structural feature of this compound. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which means that organofluorine compounds can be highly resistant to biological and chemical degradation. nih.gov This persistence is a primary concern in environmental risk assessment, as it can lead to long environmental half-lives. nih.govresearchgate.netepa.gov

Academic modeling of a compound like this compound would typically involve several approaches:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. researchgate.net For this compound, QSAR could be used to predict its toxicity to various organisms (e.g., aquatic life, soil microbes) based on its molecular descriptors. The model would compare its structural features to a database of known compounds to estimate its potential for adverse effects.

Multimedia Environmental Fate Models: These models predict how a chemical partitions between different environmental compartments such as air, water, soil, and sediment. researchgate.netmdpi.com Key inputs for these models include the compound's vapor pressure, water solubility, and octanol-water partition coefficient (Kow). The high stability of the C-F bonds would be a critical parameter in modeling its degradation rates within each compartment.

Agrochemical Exposure Models: Specialized models like SWAT (Soil and Water Assessment Tool) or PRZM (Pesticide Root Zone Model) are used to simulate the fate and transport of agrochemicals in agricultural landscapes. stone-env.com These models would be used to predict the concentration of this compound in surface water and groundwater following its application, considering factors like soil type, climate, and agricultural practices. stone-env.com

The ecotoxicological assessment would focus on the potential impact of the fluorinated structure. While cinnamic acid itself is a natural compound of low toxicity, the addition of fluorine atoms can alter its toxicological profile. nih.gov Modeling helps prioritize experimental testing and identify potential environmental risks early in the development process.

Table 2: Key Parameters in Environmental Fate Modeling for Agrochemicals

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Persistence | The length of time a compound remains in the environment. | The stable C-F bonds are expected to increase persistence. |

| Mobility | The movement of a compound through soil, water, and air. | Determined by water solubility and soil adsorption coefficients (Koc). |

| Bioaccumulation | The accumulation of a substance in living organisms. | The lipophilicity, influenced by the fluorine atoms, affects this potential. |

| Degradation | The breakdown of a compound by biotic (microbial) or abiotic (photolysis, hydrolysis) processes. | Fluorination often increases resistance to degradation. |

| Toxicity | The potential of the compound to cause harm to non-target organisms (e.g., fish, invertebrates, algae). | Predicted using QSAR and confirmed with experimental ecotoxicology studies. |

Material Science and Advanced Chemical Applications

Polymer Chemistry and Macromolecular Synthesis

The unique electronic properties and reactivity of 3,4,5-Trifluorocinnamic acid have led to its use in the synthesis of highly specialized polymers. Its structure allows it to be incorporated either as a pendant group attached to a polymer backbone or as a monomer unit within the main chain.

A significant application of this compound is in the formulation of photoreactive polymers used for creating photoaligning layers. google.com These materials are essential in the manufacturing of optical and electronic devices. The cinnamate (B1238496) group is photoreactive, meaning it can undergo chemical reactions upon exposure to light, particularly ultraviolet (UV) light. This reaction, typically a [2+2] cycloaddition, allows for the creation of cross-linked networks or induces specific alignments in the polymer structure when exposed to polarized light.

In a key application, this compound is used as a photoreactive group within polymers designed for photoalignment materials. google.com These polymers, when coated as a thin layer and exposed to aligning light, can direct the orientation of other molecules, such as liquid crystals in a display. The trifluorophenyl group is anticipated to enhance key material properties such as thermal stability, chemical resistance, and specific dielectric characteristics, which are critical for the performance and longevity of electronic components.

Table 1: Photoreactive Properties of Cinnamate Moieties

| Property | Description | Relevance of this compound |

| Photoreaction | Undergoes dimerization, isomerization, or cross-linking upon exposure to light. | The cinnamic acid core provides this fundamental reactivity. google.com |

| Alignment | When exposed to polarized light, the reaction can be anisotropic, creating ordered polymer films. | Essential for its use in photoalignment layers for liquid crystal devices. google.com |

| Fluorine Impact | The C-F bonds are strong and the fluorine atoms are highly electronegative. | Enhances thermal stability and modifies the electronic and surface properties of the polymer. |

Beyond its role as a photoreactive pendant group, this compound serves as a monomer for the production of specialty polymers. The incorporation of this fluorinated monomer into a polymer backbone results in materials with tailored properties. Fluorinated polymers are well-known for their high performance, including excellent thermal stability, low surface energy, and unique optical properties.

By utilizing this compound in polycondensation or other polymerization reactions, chemists can synthesize polymers where the trifluorophenyl units are integral to the main chain. These specialty polymers are developed for applications where performance under demanding conditions is crucial. The presence of multiple fluorine atoms can significantly alter the polymer's solubility, glass transition temperature, and refractive index, allowing for fine-tuning of material characteristics for specific high-tech applications.

Optoelectronic Material Development

The development of advanced optoelectronic devices, such as liquid crystal displays (LCDs), relies heavily on materials that can precisely control light. This compound is a component in the synthesis of materials directly aimed at this field. google.com

Its application in photoaligning materials is a prime example of its role in optoelectronics. google.com Photoalignment layers are a critical component of modern LCDs, replacing the traditional mechanical rubbing process. These layers control the precise orientation of liquid crystal molecules, which in turn modulates the passage of light to create an image. Polymers containing this compound moieties are used to create these layers. When exposed to polarized UV light, the cinnamate groups react, creating an anisotropic surface that dictates the alignment of the liquid crystals. The fluorination of the molecule is advantageous in this context, as it can improve key electrical properties like the voltage holding ratio and anchoring energy at the interface between the polymer layer and the liquid crystal layer, leading to improved display quality and performance.

Role as Advanced Chemical Intermediates in Fine Chemical Synthesis

In the synthesis of complex molecules for advanced materials, this compound functions as a crucial intermediate. Its bifunctional nature—a carboxylic acid group and a reactive double bond, along with the stable trifluorinated ring—makes it a versatile starting point for multi-step chemical syntheses.

Patents describe the use of this compound not as the final polymer itself, but as a key building block that is further modified to create more complex, polymerizable monomers. google.comgoogle.com For instance, the carboxylic acid group can be readily converted into an ester or amide, allowing it to be linked to other molecular fragments before the final polymerization step. This role as an intermediate is fundamental to the production of the highly specialized and functional fine chemicals required for the aforementioned polymer and optoelectronic applications.

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a cinnamic acid derivative, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities